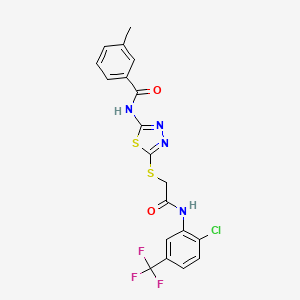

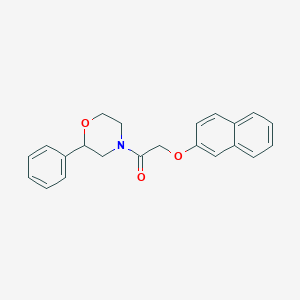

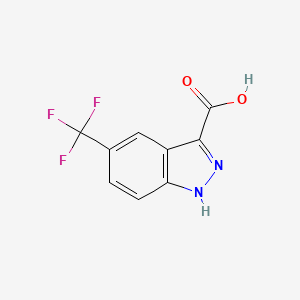

![molecular formula C25H23N7O B2512768 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1005717-36-1](/img/structure/B2512768.png)

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide” is a complex organic molecule. It is related to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .

Synthesis Analysis

The synthesis of similar compounds often involves a series of transformations. For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure–activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include hydrolysis, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, one compound was found to yield 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C; IR (cm −1): 3302 (NH); 2210 (C≡N); 1662 (C=O) .科学的研究の応用

Deep Eutectic Solvents (DESs) as Catalysts

The compound has been utilized in the synthesis of a novel deep eutectic solvent (DES) called MTPPBr-PHTH-DES . This DES is prepared by combining methyltriphenyl-phosphonium bromide (MTPPBr) and phthalic acid (PHTH) in a one-to-one molar ratio. The DES acts as a versatile acid catalyst for several reactions, including the synthesis of pyrimido [4,5-d]pyrimidines and pyrano [3,2-c]chromenes under solvent-free conditions . Key features of this method include short reaction times, low temperatures, high efficiency, and easy recycling and separation of the DES catalyst.

Antimicrobial Potential

While exploring derivatives of this compound, researchers found that compounds 1a and 1b exhibited good antimicrobial potential . Further investigations into its mechanism of action and specific targets could provide valuable insights for drug development.

Protein Kinase Inhibition

The compound’s structure suggests potential interactions with protein kinases. In particular, it may inhibit PKB kinase activity, which could have implications in cancer research or other diseases involving kinase dysregulation .

Cell Growth Modulation

In cell culture studies, the compound influenced cell growth speed when cultured with fetal bovine serum. Understanding its impact on cellular processes could lead to applications in tissue engineering, regenerative medicine, or cancer therapy .

Drug Design and Synthesis

Given its unique pyrimidine-based structure, this compound could serve as a scaffold for designing novel pharmacologically active molecules. Researchers can explore modifications to enhance druglikeness, ADME-Tox properties, and target specificity .

将来の方向性

The future directions for research on this compound and similar compounds could involve further exploration of their potential medicinal uses. For instance, 1-H-pyrazole-3-carboxamide derivatives have been found to exhibit excellent FLT3 and CDK inhibition , suggesting potential applications in the treatment of diseases involving these enzymes.

特性

IUPAC Name |

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7O/c1-16-9-10-21(17(2)11-16)31-24-20(14-28-31)25(27-15-26-24)32-22(12-18(3)30-32)29-23(33)13-19-7-5-4-6-8-19/h4-12,14-15H,13H2,1-3H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFIYUPVVHYZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

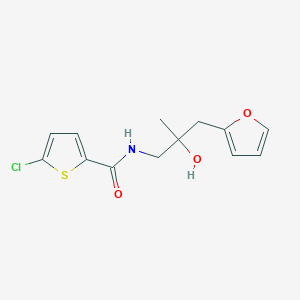

![3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2512685.png)

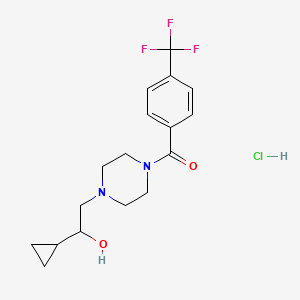

![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2512688.png)

![2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid](/img/structure/B2512694.png)

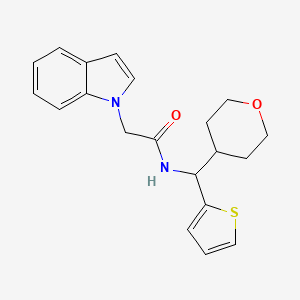

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)